molecular formula C36H44NO12- B1263526 27-O-demethylrifamycin SV(1-)

27-O-demethylrifamycin SV(1-)

Cat. No. B1263526
M. Wt: 682.7 g/mol
InChI Key: OBIXNJCNRZELPA-FFICIXETSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

27-O-demethylrifamycin SV(1-) is a phenolate anion obtained by deprotonation of the 5-hydroxy group of 27-O-demethylrifamycin SV. It is the major microspecies at pH 7.3 (according to Marvin v 6.2.0.). It is a conjugate base of a 27-O-demethylrifamycin SV.

Scientific Research Applications

Biosynthesis and Role in Antibiotic Development

27-O-demethylrifamycin SV (DMRSV) plays a critical role in the biosynthesis of rifamycin B, an antitubercular drug. A study by (Xu, Mahmud, & Floss, 2003) revealed that DMRSV is a direct precursor of rifamycin SV, essential in rifamycin B biosynthesis. The study highlighted the importance of DMRSV in the methylation process, converting it into rifamycin SV, a crucial step in producing effective antibiotics against tuberculosis.

Genetic Engineering and Antibiotic Resistance

Research by (Xiong, Wu, & Mahmud, 2005) emphasized the significance of genetic engineering in enhancing the production and effectiveness of rifamycin derivatives, including those derived from DMRSV. The study explored the role of genetic modifications in the rifamycin biosynthetic pathway, which can lead to improved treatments for drug-resistant strains of tuberculosis.

Biotechnological Production and Optimization

The work of (Krishna, Venkateswarlu, Pandey, & Rao, 2003) delved into the biotechnological production of rifamycin SV using solid cultures. Their research provided insights into optimizing production conditions, which is vital for efficient and cost-effective production of rifamycin derivatives, including those involving DMRSV.

Discovery of Novel Rifamycin Derivatives

The study by (Zhou, Luo, Zhang, & Tang, 2018) showcased the discovery of novel rifamycin derivatives through genetic manipulation, underscoring the potential of DMRSV in developing new antibiotics to combat tuberculosis and other bacterial infections.

Clinical Applications and Pharmacological Studies

Research by (Lin, Lin, & Yang, 2017) investigated the clinical applications of rifamycin SV, derived from DMRSV, in treating traveler’s diarrhea. This study highlighted the clinical relevance of DMRSV in developing effective treatments for gastrointestinal infections.

properties

Molecular Formula

C36H44NO12-

Molecular Weight

682.7 g/mol

IUPAC Name

(7S,9E,11S,12R,13R,14R,15R,16R,17S,18S,19E,21Z)-13-acetyloxy-11,15,17,27,29-pentahydroxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-2-olate

InChI

InChI=1S/C36H45NO12/c1-15-10-9-11-16(2)35(46)37-22-14-24(40)25-26(31(22)44)30(43)20(6)33-27(25)34(45)36(8,49-33)47-13-12-23(39)17(3)32(48-21(7)38)19(5)29(42)18(4)28(15)41/h9-15,17-19,23,28-29,32,39-44H,1-8H3,(H,37,46)/p-1/b10-9+,13-12+,16-11-/t15-,17+,18+,19+,23-,28-,29+,32+,36-/m0/s1

InChI Key

OBIXNJCNRZELPA-FFICIXETSA-M

Isomeric SMILES

C[C@H]1/C=C/C=C(\C(=O)NC2=CC(=C3C(=C2O)C(=C(C4=C3C(=O)[C@](O4)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)O)C)C)[O-])O)/C

Canonical SMILES

CC1C=CC=C(C(=O)NC2=CC(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)O)C)C)[O-])O)C

synonyms

27-O-demethylrifamycin SV
DMRSV cpd

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
27-O-demethylrifamycin SV(1-)
Reactant of Route 2
27-O-demethylrifamycin SV(1-)
Reactant of Route 3
27-O-demethylrifamycin SV(1-)
Reactant of Route 4
27-O-demethylrifamycin SV(1-)
Reactant of Route 5
27-O-demethylrifamycin SV(1-)
Reactant of Route 6
27-O-demethylrifamycin SV(1-)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.